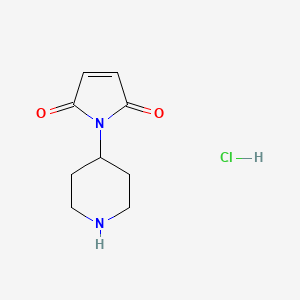

1-(Piperidin-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

Description

1-(Piperidin-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is a heterocyclic compound featuring a pyrrole-2,5-dione (maleimide) core substituted with a piperidin-4-yl group and a hydrochloride salt. Its molecular formula is C₉H₁₃ClN₂O₂, though slight variations in substituents (e.g., methyl groups) may alter the formula, as seen in related compounds . The compound is cataloged in building block libraries for medicinal chemistry research, with purity typically ≥95% .

Properties

IUPAC Name |

1-piperidin-4-ylpyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c12-8-1-2-9(13)11(8)7-3-5-10-6-4-7;/h1-2,7,10H,3-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRZOMJLFKZTEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=O)C=CC2=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2173997-11-8 | |

| Record name | 1-(piperidin-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride typically involves the reaction of piperidine with appropriate reagents under controlled conditions. One common method involves the cyclization of piperidine with diketene in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process would be optimized to ensure high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various alkyl halides and aryl halides can be used as reagents, with conditions typically involving a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed:

Oxidation: Oxidation reactions can lead to the formation of hydroxyl, carboxyl, and other oxygen-containing groups.

Reduction: Reduction reactions can produce amines, alcohols, and other reduced derivatives.

Scientific Research Applications

1-(Piperidin-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride has several scientific research applications, including:

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

Medicine: The compound may have therapeutic potential, and research is ongoing to explore its use in treating various diseases.

Industry: It can be used in the development of new materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which 1-(Piperidin-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(piperidin-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride and analogous pyrrole-2,5-dione derivatives:

*Molecular weight calculated based on formula.

Detailed Analysis of Structural and Functional Differences

Physicochemical Properties

- Molecular Weight : The main compound (MW ~224.65) falls within the range of small-molecule drugs (<500 Da), favoring bioavailability. Enzastaurin (MW 552.1) exceeds this range, reflecting its complex structure and targeted therapeutic use .

- Purity : Industrial-grade purity (≥95–98%) is standard for research chemicals, ensuring reproducibility in synthesis .

Biological Activity

1-(Piperidin-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride (CAS No. 1432680-58-4) is a chemical compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and implications for drug development.

- Molecular Formula : C10H15ClN2O2

- Molecular Weight : 230.69 g/mol

- IUPAC Name : 1-(piperidin-4-ylmethyl)pyrrole-2,5-dione hydrochloride

- Appearance : Solid

Research suggests that compounds similar to this compound can interact with various biological targets, including receptors involved in cancer growth and neuropharmacology. The compound's structure allows it to potentially inhibit key enzymes and receptors associated with disease processes.

Antitumor Activity

A study examined the antitumor properties of pyrrole derivatives, including this compound. The compound was shown to inhibit the growth of cancer cell lines by interacting with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. This interaction suggests a mechanism for its potential use in cancer therapy .

Neuropharmacological Effects

In another investigation into pyrrolidine derivatives, compounds were evaluated for their effects on serotonin receptors and transporters. The findings indicated that certain derivatives exhibited potent binding affinity to the 5-HT1A receptor and serotonin transporter (SERT), which are crucial targets for antidepressant activity .

Case Study 1: Anticancer Efficacy

In a preclinical study involving colon cancer models, derivatives similar to this compound demonstrated significant inhibition of tumor growth. The study reported that the compound effectively reduced cell viability in colon cancer cell lines (e.g., HCT116) with a GI50 in the nanomolar range (approximately ) .

Case Study 2: Antidepressant Potential

Another study focused on the antidepressant-like effects of pyrrolidine derivatives. Compounds were tested in animal models for their ability to modulate serotonin levels and exhibited promising results in increasing serotonin availability in synaptic clefts .

Comparative Analysis of Biological Activity

| Compound | Target | Mechanism | Efficacy |

|---|---|---|---|

| This compound | EGFR/VEGFR2 | Inhibition of receptor activity | High |

| Similar Pyrrolidine Derivative | 5-HT1A/SERT | Modulation of serotonin transport | Moderate |

Q & A

Q. What are the recommended synthetic routes and characterization methods for 1-(Piperidin-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride?

Answer:

- Synthesis : Cyclization of precursors (e.g., substituted pyrrolidines or piperidines) under controlled conditions. For example, base-assisted cyclization of hydroxy-pyrrolidinone derivatives using reagents like NaH in DMSO at elevated temperatures (130°C) has been effective for analogous dihydro-pyrrole derivatives .

- Characterization :

- 1H/13C NMR : To confirm proton and carbon environments (e.g., piperidinyl protons at δ 2.5–3.5 ppm, pyrrole-dione carbonyls at ~170–180 ppm) .

- HRMS : For molecular weight validation (e.g., expected [M+H]+ ~292.2 for the free base) .

- FTIR : To detect carbonyl stretches (~1700–1750 cm⁻¹) and amine/pyrrole N-H bonds .

Q. What safety protocols are critical when handling this compound?

Answer:

- PPE : Lab coat, gloves, and goggles.

- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols .

- First Aid :

- Inhalation : Move to fresh air; seek medical attention if symptoms persist.

- Skin Contact : Wash immediately with water; remove contaminated clothing .

- Storage : Store in a cool, dry place under inert atmosphere to prevent hydrolysis or degradation .

Q. Which analytical techniques are standard for assessing purity and stability?

Answer:

- HPLC/GC : To quantify impurities (<1% threshold for research-grade compounds).

- Elemental Analysis : Confirm C, H, N, Cl content matches theoretical values.

- Stability Testing : Monitor decomposition via accelerated aging studies (e.g., 40°C/75% RH for 1 month) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (80–150°C), catalyst loading (0.1–5 mol%), and reaction time (2–24 hrs). Statistical analysis identifies critical factors (e.g., temperature and catalyst synergy) .

- Case Study : For similar dihydro-pyrroles, yields improved from 46% to 63% by adjusting stoichiometry and solvent polarity .

Q. Table 1. Example Optimization Parameters

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 100–130°C | 130°C | +20% |

| Catalyst (NaH) | 1.5–3.0 mmol | 3.0 mmol | +15% |

| Solvent (DMSO) | Polar aprotic | DMSO | +10% |

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Answer:

- Multi-Technique Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals. For example, ambiguous piperidinyl protons can be distinguished via NOESY .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (software: Gaussian or ADF) .

Q. What strategies address by-product formation during synthesis?

Answer:

- By-Product Identification : Use LC-MS or preparative TLC to isolate impurities (e.g., dimerization products).

- Mitigation :

- Purification : Column chromatography with gradient elution (e.g., hexane/EtOAc to DCM/MeOH) .

- Reaction Quenching : Rapid cooling after completion to prevent secondary reactions .

Q. How can structure-activity relationships (SAR) be studied for biological applications?

Answer:

- Derivatization : Synthesize analogs with modified piperidinyl or pyrrole-dione substituents. For example, fluorophenyl or methylisoxazole groups have shown enhanced bioactivity in related compounds .

- Assays :

- In Vitro : Test enzyme inhibition (e.g., kinases) or receptor binding.

- Molecular Docking : Predict binding modes using software like AutoDock (e.g., piperidinyl NH as a hydrogen bond donor) .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data across studies?

Answer:

- Method Standardization : Ensure consistent solvent systems (e.g., DMSO vs. aqueous buffers).

- Purity Impact : Impurities (e.g., residual salts) may artificially alter solubility. Validate via elemental analysis .

9. Resolving discrepancies in reported melting points:

- Crystallinity : Recrystallize from different solvents (e.g., EtOH vs. acetone) to assess polymorphism.

- DSC Analysis : Use differential scanning calorimetry to detect metastable forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.